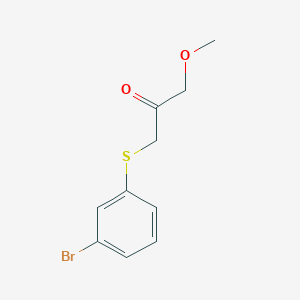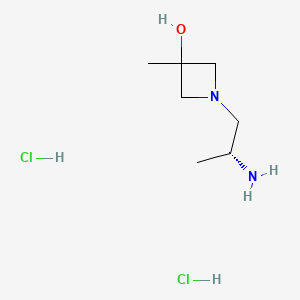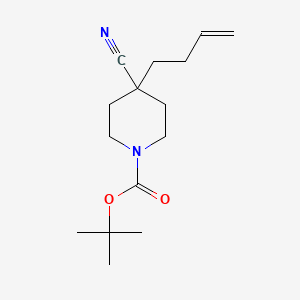
3-Fluorobutan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClFN It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method is the nucleophilic substitution reaction where a fluorine source, such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a halide) on butan-2-amine. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: 3-Fluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the fluorine atom.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alkanes.
Substitution: Azides or thiols.
科学的研究の応用
3-Fluorobutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity, as fluorinated analogs often exhibit altered pharmacokinetics and bioavailability.
Medicine: Fluorinated amines are explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
作用機序
The mechanism of action of 3-Fluorobutan-2-amine hydrochloride depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering its electronic properties and binding affinity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
類似化合物との比較
Butan-2-amine: The non-fluorinated analog of 3-Fluorobutan-2-amine hydrochloride.
3-Chlorobutan-2-amine: A chlorinated analog with similar reactivity but different electronic properties.
3-Bromobutan-2-amine: A brominated analog with distinct reactivity and steric effects.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
特性
分子式 |
C4H11ClFN |
|---|---|
分子量 |
127.59 g/mol |
IUPAC名 |
3-fluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H |
InChIキー |
ZUDXXAAVZRUQAP-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)

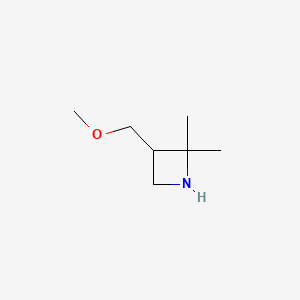
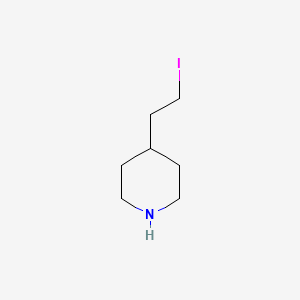


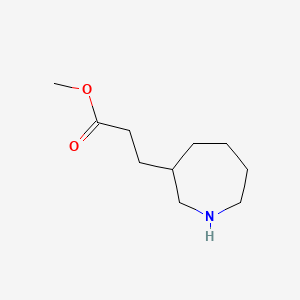
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
